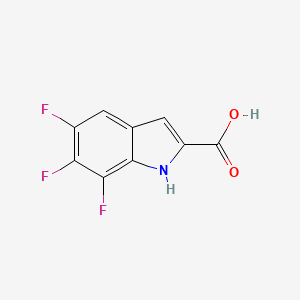

5,6,7-三氟-1H-吲哚-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indole derivatives can be complex and requires regioselective strategies. Paper describes a method for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid through a trifluoroacetylated indole driven hydrolysis. This process highlights the potential for using trifluoroacetylated precursors to introduce regioselectivity in the synthesis of indole derivatives. Although the paper does not directly address the synthesis of 5,6,7-trifluoro-1H-indole-2-carboxylic acid, the principles of regioselectivity and functional group transformation could be applicable.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a pyrrole ring. The substitution of hydrogen atoms with fluorine atoms, as in the case of trifluorinated indoles, can significantly alter the electronic properties of the molecule. The papers provided do not offer specific details on the molecular structure of 5,6,7-trifluoro-1H-indole-2-carboxylic acid, but the general structure of indole derivatives is well-understood in the field of organic chemistry.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including functionalization and isomerization. Paper discusses the trifluoromethanesulfonic acid-mediated rearrangement of benzoylaminomethylthio group of indole derivatives. This indicates that trifluorinated indoles may also be amenable to similar chemical transformations, which could be relevant for the functionalization of 5,6,7-trifluoro-1H-indole-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their functional groups and substituents. The introduction of trifluoromethyl groups typically increases the compound's lipophilicity and can affect its acidity and reactivity. While the papers do not provide specific data on the physical and chemical properties of 5,6,7-trifluoro-1H-indole-2-carboxylic acid, the properties of similar compounds suggest that it would likely exhibit unique reactivity and stability profiles due to the presence of the trifluoromethyl groups.

科学研究应用

合成与表征

生物活性分子的合成:三氟甲基和三氟甲氧基取代的芳香族和杂芳族醛和羧酸,包括5,6,7-三氟-1H-吲哚-2-羧酸的衍生物,作为合成生物活性分子的宝贵构建模块。这些化合物使用先进的金属有机方法制备,突出了三氟甲基在药物化学中的重要性 (Leconte & Ruzziconi, 2002)。

区域选择性合成:Usachev 等人的论文展示了从2-(三氟甲基)香豆酸及其衍生物区域选择性合成三氟甲基化的3-(吡唑基)吲哚,展示了三氟甲基化的吲哚在化学合成中的多功能性 (Usachev, Obydennov, & Sosnovskikh, 2012)。

电化学与材料应用

聚(吲哚-5-羧酸)的电沉积:Nie 等人的论文讨论了通过阳极氧化电化学合成高质量聚(吲哚-5-羧酸)薄膜。研究揭示了这些薄膜在电子和材料科学中的潜在应用,因为它们具有良好的电化学行为和热稳定性 (Nie et al., 2007)。

聚吲哚衍生物的电容性能:Ma 等人的研究探讨了羧基取代基位置对聚吲哚衍生物的电沉积、形貌和电容性能的影响。本研究对于理解取代基位置如何影响聚吲哚的材料性能至关重要,这对它们在超级电容器和其他储能应用中的应用具有影响 (Ma, Zhou, Mo, Hou, & Xu, 2015)。

化学分析与表征

氟苯并[b]噻吩的核磁共振分析:Castle、Mooney 和 Plevey 的研究提供了对氟苯并[b]噻吩及其衍生物,包括三氟苯并[b]噻吩和羧酸的核磁共振光谱分析的见解。这项研究对于了解这些氟化化合物的结构和电子性质至关重要,这些性质可应用于各个科学领域 (Castle, Mooney, & Plevey, 1968)。

安全和危害

The compound is considered harmful, with hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

It is known that indole derivatives, which include 5,6,7-trifluoro-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could potentially exert a variety of effects at the molecular and cellular levels .

属性

IUPAC Name |

5,6,7-trifluoro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-4-1-3-2-5(9(14)15)13-8(3)7(12)6(4)11/h1-2,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUXZNNSALVGTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C(=C1F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2516346.png)

![N-(2,5-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2516358.png)

![1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2516360.png)

![N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2516361.png)

![8-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2516362.png)

![4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2516364.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2516365.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)